Gibberellin A21 Gibberellin A21 Gibberellin a21, also known as GA21, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids. These are c19-gibberellins with a carboxyl group at the 6-position. Gibberellin a21 exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, gibberellin A21 is primarily located in the cytoplasm. Outside of the human body, gibberellin A21 can be found in pulses. This makes gibberellin A21 a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18450-93-6
VCID: VC21093937
InChI: InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1
SMILES: C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Molecular Formula: C19H22O7
Molecular Weight: 362.4 g/mol

Gibberellin A21

CAS No.: 18450-93-6

Cat. No.: VC21093937

Molecular Formula: C19H22O7

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Gibberellin A21 - 18450-93-6

Specification

CAS No. 18450-93-6
Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
IUPAC Name (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylic acid
Standard InChI InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1
Standard InChI Key HILUWRPVFKJTAD-ZGHMGGRHSA-N
SMILES C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Canonical SMILES C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O
Melting Point 244-246°C

Introduction

Chemical Identity and Structure

Gibberellin A21 is characterized by its tetracyclic diterpene structure with the molecular formula C19H22O7 and a molecular weight of 362.40 g/mol . As a C19-gibberellin, it possesses the characteristic five-member lactone bridge connecting carbons 4 and 10, formed after the loss of carbon 20 from its precursor . The official IUPAC name of GA21 is (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylic acid .

GA21 is also known by several alternative identifiers including Canavalia gibberellin I (CG I) and carries the CAS registry number 18450-93-6 . Its structure can be represented through standardized chemical notations including the SMILES code: C=C1C[C@]23C[C@]1(CC[C@H]2[C@]45CCCC@(C(=O)O5)C(=O)O)O and InChI key: HILUWRPVFKJTAD-ZGHMGGRHSA-N .

The structural elucidation of GA21 reveals its complex stereochemistry with seven chiral centers, contributing to its specific biological activity. Like other gibberellins, GA21 is derived from the terpenoid pathway in plant plastids and undergoes subsequent modifications in the endoplasmic reticulum and cytosol to reach its biologically active form .

Physical and Chemical Properties

Gibberellin A21 exhibits specific physicochemical properties that influence its behavior in biological systems. These properties are crucial for understanding its function and potential applications in research and agriculture.

Table 1: Physical and Chemical Properties of Gibberellin A21

PropertyValueSource
Molecular FormulaC19H22O7
Molecular Weight362.40 g/mol
Exact Mass362.13655304 g/mol
Topological Polar Surface Area (TPSA)121.00 Ų
XlogP1.00
Atomic LogP (AlogP)1.34
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Rotatable Bonds2
ClassificationLipids and lipid-like molecules > Prenol lipids > Diterpenoids > C19-gibberellins > C19-gibberellin 6-carboxylic acids

The moderate lipophilicity of GA21, indicated by XlogP and AlogP values near 1, suggests balanced solubility characteristics between aqueous and lipid environments. This property is important for its translocation within plant tissues. The presence of multiple hydrogen bond donors and acceptors (3 and 5, respectively) facilitates interactions with biological receptors and influences its bioavailability .

The topological polar surface area (TPSA) of 121.00 Ų indicates a relatively polar molecule with moderate membrane permeability. This property affects the compound's ability to traverse cell membranes and influences its distribution throughout plant tissues .

Biochemical Pathways and Metabolism

As a member of the gibberellin family, GA21 is synthesized through the complex terpenoid pathway that begins with geranylgeranyl diphosphate (GGPP) and proceeds through ent-kaurene as an intermediate . The biosynthetic pathway involves multiple enzymatic steps occurring across different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.

The conversion from C20-gibberellins to C19-gibberellins, which includes GA21, involves the loss of carbon-20 and the formation of a lactone ring between carbons 4 and 10 . This structural modification is significant as the C19-gibberellins often exhibit higher biological activity than their C20 counterparts.

The metabolism of gibberellins, including GA21, is subject to sophisticated regulatory mechanisms that involve feedback loops with gibberellin signaling pathways . These regulatory systems ensure appropriate hormonal balance for optimal plant growth and development. The specific enzymes involved in GA21 biosynthesis and catabolism represent potential targets for modulating plant development in research and agricultural applications.

Pharmacological and ADMET Properties

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of GA21 provides insights into its pharmacological behavior and potential applications. Computational predictions of these properties offer valuable preliminary information about the compound's biological interactions.

Table 2: Predicted ADMET Properties of Gibberellin A21

ParameterPredictionProbabilitySource
Human Intestinal AbsorptionPositive97.01%
Caco-2 PermeabilityNegative73.98%
Blood-Brain Barrier PenetrationPositive55.00%
Human Oral BioavailabilityPositive62.86%
Subcellular LocalizationMitochondria76.91%
OATP2B1 InhibitionNegative85.83%
OATP1B1 InhibitionPositive91.99%
OATP1B3 InhibitionPositive94.35%
MATE1 InhibitionNegative88.00%
OCT2 InhibitionNegative68.42%

These computational predictions suggest that GA21 has favorable intestinal absorption properties (97.01% probability) but limited Caco-2 permeability (73.98% probability for negative permeability) . The compound shows moderate potential for blood-brain barrier penetration and oral bioavailability, with probabilities of 55.00% and 62.86%, respectively .

The predicted subcellular localization in mitochondria (76.91% probability) provides insights into potential sites of action or metabolism . GA21 is predicted to inhibit specific transporters (OATP1B1 and OATP1B3) while showing minimal interaction with others (OATP2B1, MATE1, and OCT2), suggesting selective biological interactions .

These ADMET predictions provide a foundation for understanding GA21's pharmacological behavior, though experimental validation would be necessary to confirm these computational estimates.

Research Significance and Applications

The study of specialized gibberellins like GA21 contributes to our comprehensive understanding of plant hormone biology and the diverse mechanisms through which these compounds regulate plant growth and development. While the primary bioactive gibberellins are typically identified as GA1, GA3, GA4, and GA7 , the investigation of less common variants like GA21 reveals the complexity and specificity of plant hormonal systems.

As a plant growth regulator, GA21 potentially shares applications with other gibberellins in agricultural practices, including:

  • Promoting stem elongation and plant growth

  • Breaking seed dormancy and enhancing germination rates

  • Influencing flowering time and reproductive development

  • Regulating fruit set, development, and quality

  • Serving as research tools for investigating hormonal crosstalk and signaling networks

The significance of gibberellin research is highlighted by the historical impact of gibberellin-deficient mutants in the "green revolution" of the 1960s, which dramatically increased global crop yields and is credited with saving over a billion lives worldwide . While GA21's specific role in this broader context remains to be fully elucidated, ongoing research into diverse gibberellins continues to inform agricultural innovation and biotechnological applications.

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